
2,2,2-トリフルオロエチル N-(5-シクロヘキシル-1,3,4-チアジアゾール-2-イル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C11H14F3N3O2S It is characterized by the presence of a trifluoroethyl group, a cyclohexyl ring, and a thiadiazole moiety
科学的研究の応用
2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
作用機序
Target of action
The compound “2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate” is a carbamate derivative. Carbamates are often used as insecticides and can act on the nervous system of insects. They inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and death in insects .
Mode of action
As a carbamate derivative, “2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate” might interact with its targets (like acetylcholinesterase) by forming a covalent bond, leading to the inhibition of the enzyme .
Biochemical pathways
The affected pathways would likely involve the cholinergic system, given the potential target of carbamates. The downstream effects could include overstimulation of the nervous system .
Pharmacokinetics
They are metabolized in the liver and excreted in urine .
Result of action
The molecular and cellular effects of “2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate” would depend on its specific targets and mode of action. If it acts similarly to other carbamates, it could lead to overstimulation of the nervous system .
Action environment
Environmental factors such as temperature, pH, and presence of other chemicals could potentially influence the action, efficacy, and stability of “2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate”. For example, certain chemicals might enhance or inhibit its activity, and extreme pH or temperature conditions might affect its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 5-cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2,2,2-Trifluoroethanol+5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate→2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale synthesis might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another thiourea derivative with applications in organic transformations.
Uniqueness
2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to its combination of a trifluoroethyl group, a cyclohexyl ring, and a thiadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBFCBNEBEPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
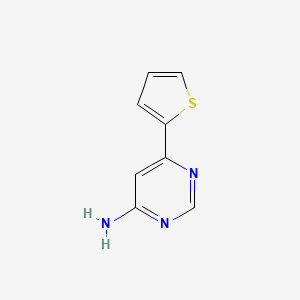

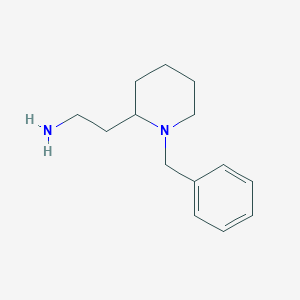
![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)
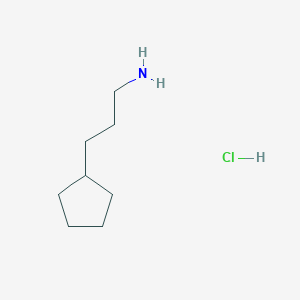
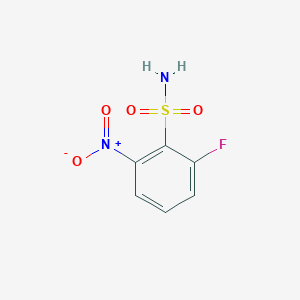
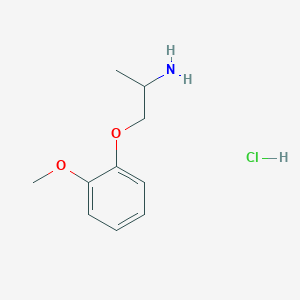
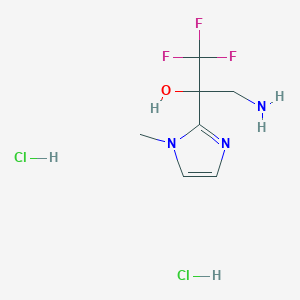
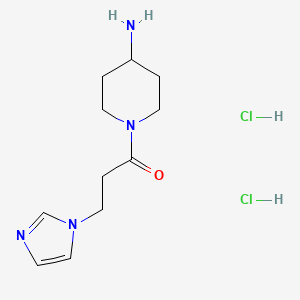
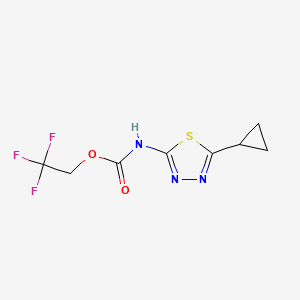

![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)
